molecular formula C13H16F2O B7872144 Cyclohexyl (2,4-difluorophenyl)methanol

Cyclohexyl (2,4-difluorophenyl)methanol

Cat. No.: B7872144
M. Wt: 226.26 g/mol
InChI Key: QXYBBHLIZMQCNE-UHFFFAOYSA-N
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Description

Cyclohexyl (2,4-difluorophenyl)methanol is an organic compound with the molecular formula C13H16F2O It is characterized by a cyclohexyl group attached to a 2,4-difluorophenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl (2,4-difluorophenyl)methanol typically involves the reaction of cyclohexylmagnesium bromide with 2,4-difluorobenzaldehyde. The reaction proceeds through a Grignard reaction mechanism, where the nucleophilic addition of the Grignard reagent to the carbonyl group of the aldehyde forms the desired alcohol. The reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl (2,4-difluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of cyclohexyl (2,4-difluorophenyl)ketone.

    Reduction: Formation of cyclohexyl (2,4-difluorophenyl)methane.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl (2,4-difluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclohexyl (2,4-difluorophenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Cyclohexyl (2,4-difluorophenyl)methanol can be compared with other similar compounds such as:

    Cyclohexyl (2,4-dichlorophenyl)methanol: Similar structure but with chlorine atoms instead of fluorine, which may alter its reactivity and biological activity.

    Cyclohexyl (2,4-dibromophenyl)methanol: Bromine atoms instead of fluorine, potentially leading to different chemical and physical properties.

    Cyclohexyl (2,4-dimethylphenyl)methanol: Methyl groups instead of halogens, affecting its steric and electronic properties.

The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly influence its chemical behavior and interactions with biological systems.

Properties

IUPAC Name

cyclohexyl-(2,4-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYBBHLIZMQCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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